molecular formula C20H20N2O2 B14612127 1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 60942-84-9

1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14612127
CAS No.: 60942-84-9
M. Wt: 320.4 g/mol
InChI Key: FCXXOPLKNKJQGK-UHFFFAOYSA-N
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Description

1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution Reactions: Introduction of the but-2-en-1-yl and 2,4-dimethylphenyl groups can be carried out through substitution reactions using appropriate alkylating agents and aryl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    1-(But-2-en-1-yl)quinazoline-2,4(1H,3H)-dione: Lacking the 2,4-dimethylphenyl group.

    3-(2,4-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione: Lacking the but-2-en-1-yl group.

Uniqueness

1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the but-2-en-1-yl and 2,4-dimethylphenyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

60942-84-9

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-but-2-enyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C20H20N2O2/c1-4-5-12-21-18-9-7-6-8-16(18)19(23)22(20(21)24)17-11-10-14(2)13-15(17)3/h4-11,13H,12H2,1-3H3

InChI Key

FCXXOPLKNKJQGK-UHFFFAOYSA-N

Canonical SMILES

CC=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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